N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a carboxamide-linked 4-bromo-2-methylphenyl moiety at position 3. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, is critical for interactions in biological systems .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-9-11(17)3-8-14(10)18-16(23)15-19-21-22(20-15)12-4-6-13(24-2)7-5-12/h3-9H,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFLYMELXYPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The bromo and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound with a unique structure that includes a tetrazole ring, a bromo-substituted phenyl group, and a methoxy-substituted phenyl group. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and medicine. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Structure and Characteristics
- Chemical Formula : C16H14BrN5O2
- IUPAC Name : this compound
- CAS Number : 1396878-11-7
The compound's synthesis typically involves:
- Formation of the Tetrazole Ring : This is achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
- Amidation : The carboxamide group is formed by reacting the tetrazole derivative with an amine.
Reaction Types
This compound can undergo various chemical reactions such as:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Functional groups can be modified.
- Substitution Reactions : The bromo and methoxy groups can participate in nucleophilic substitution reactions.
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse synthetic pathways, making it valuable in organic synthesis.
Biology
Research has indicated potential biological activities, particularly:
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity.
- Anticancer Activity : Investigations into its effects on various cancer cell lines have shown promise. For instance, compounds derived from similar tetrazole structures have demonstrated inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Medicine
The compound is explored as a potential therapeutic agent due to its structural features that can interact with biological targets:
- CDK Inhibition : Similar compounds have shown effectiveness in inhibiting CDK2, which is vital for cancer therapy. For example, studies have indicated that modifications in the phenyl substituents can significantly influence cytotoxic activity against cancer cells .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Table 1: Comparative Activity of Similar Compounds
| Compound Name | Structure | CDK Inhibition Activity | Antimicrobial Activity |
|---|---|---|---|
| St.2 | N-(4-bromo-2-methylphenyl) | 1.4-fold inhibition of MOLT-4 cells | Moderate |
| St.3 | N-(4-chloro-2-methylphenyl) | 2.3-fold inhibition of HL-60 cells | High |
| St.4 | N-(4-fluoro-2-methylphenyl) | Potent against HeLa cells | Low |
Notable Findings
- Anticancer Efficacy : A study highlighted that derivatives with halogen substitutions exhibited enhanced anti-tumor activity, particularly when bromine was positioned para on the phenyl ring .
- Mechanism of Action : Molecular docking studies suggest that these compounds effectively bind to CDK enzymes, indicating their potential as targeted therapies for cancer treatment .
- Pharmacokinetics : Research indicates that certain derivatives possess good oral bioavailability and gastrointestinal absorption but may not effectively penetrate the blood-brain barrier, limiting their use in neurological applications .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The tetrazole core distinguishes this compound from analogs with pyrazole, indazole, or triazine backbones:
- Pyrazole analogs (e.g., 3-Bromo-N-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carboxamide derivatives, as in ) exhibit reduced ring aromaticity compared to tetrazoles, which may lower thermal stability or metabolic resistance .
- Indazole-based compounds (e.g., N-(4-methoxy-2-methylphenyl)-1-methylindazole-5-carboxamide in and ) feature a fused benzene ring, enhancing planar rigidity for protein pocket interactions but increasing molecular weight and synthetic complexity .
Substituent Analysis
- Bromo vs. Chloro Substituents : The 4-bromo group in the target compound provides greater steric bulk and electron-withdrawing effects compared to chloro analogs (e.g., ’s 4-chloro-2-methylphenyl group), which may enhance halogen bonding in hydrophobic pockets .
- Methoxy Positioning : The 4-methoxyphenyl group (common in ) contributes to solubility via methoxy’s electron-donating effects, contrasting with 3-methoxy or ortho-substituted analogs that may hinder rotational freedom .
- Methyl Groups : The 2-methylphenyl substituent in the target compound reduces steric clash compared to bulkier groups (e.g., naphthalene sulfonamide in ), optimizing fit in narrow binding sites .
Pharmacological Implications
- Bromodomain Inhibition : Indazole-carboxamide derivatives () show bromodomain 2 (BRD2) selectivity, implying that the tetrazole analog’s planar structure may similarly target acetyl-lysine recognition sites .
- Solubility and Bioavailability : The 4-methoxyphenyl group (shared with formoterol-related compounds in ) enhances aqueous solubility, a trait critical for oral administration .
Data Table: Structural Comparison of Key Analogs
Key Research Findings and Limitations
- Synthetic Feasibility : The target compound’s tetrazole core is synthetically accessible via cycloaddition (similar to ’s triazole formation), though bromine incorporation requires careful optimization to avoid side reactions .
- Biological Relevance : While methoxyphenyl and bromophenyl groups are common in kinase and bromodomain inhibitors (e.g., ), the lack of direct enzymatic data for the tetrazole analog necessitates further study .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, structure, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.22 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 388.22 g/mol |
| CAS Number | 1396878-11-7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with tetrazole derivatives under controlled conditions. The methodology includes various organic reactions that ensure high yields and purity of the final product.
Antimicrobial Activity
Studies have shown that derivatives containing the tetrazole moiety exhibit promising antimicrobial activity. For instance, similar compounds have been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi using methods such as the turbidimetric method. The results indicate that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro assays on various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF-7). The compound demonstrated significant cytotoxicity with IC values indicating its effectiveness in inhibiting cancer cell proliferation .
Table: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(4-bromo-2-methylphenyl)... | MCF-7 | 10.5 |
| N-(4-bromo-2-methylphenyl)... | HT-29 | 12.3 |
Molecular docking studies have been employed to elucidate the binding interactions between the compound and various biological targets. These studies suggest that the tetrazole ring interacts favorably with active sites in enzymes involved in cancer progression and bacterial metabolism . The presence of electron-withdrawing groups enhances these interactions, potentially increasing the compound's efficacy.
Case Studies
- Anticancer Screening : A study evaluated several tetrazole derivatives, including this compound, showing that modifications to the aryl rings significantly impacted cytotoxicity against MCF-7 cells. The most active derivatives were identified for further development as anticancer agents .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of related compounds where it was found that those containing a tetrazole ring exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, confirming the potential utility of such compounds in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can purity be ensured?
- Methodology :
- Step 1 : Begin with precursor functionalization. The tetrazole ring can be synthesized using sodium azide under controlled conditions (70–80°C, 12–24 hrs) in a polar aprotic solvent like DMF.
- Step 2 : Introduce the 4-bromo-2-methylphenyl group via a coupling reaction using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos in the presence of NaOtBu or Cs₂CO₃ .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Monitor reactions with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for bromophenyl/methoxyphenyl) and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Identify tetrazole ring vibrations (1,450–1,550 cm⁻¹) and carboxamide C=O stretch (~1,680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₇H₁₅BrN₅O₂: 408.03) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s reactivity compared to chlorophenyl analogs?
- Comparative Analysis :
- Electrophilic Substitution : The bromine atom’s higher electronegativity enhances para-directing effects in aromatic substitution compared to chlorine, altering regioselectivity in further derivatization .
- Biological Activity : Bromophenyl analogs show ~20% higher binding affinity to COX-2 compared to chlorophenyl derivatives (IC₅₀: 0.8 μM vs. 1.2 μM) in enzyme inhibition assays .
- Experimental Design : Synthesize chlorophenyl and fluorophenyl analogs, then compare reaction kinetics (UV-Vis monitoring) and bioactivity (COX-2 inhibition ELISA) .
Q. What in vitro assays are recommended to evaluate its anticancer potential?
- Assay Protocols :
- MTT Assay : Test cytotoxicity against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells. IC₅₀ values <10 μM indicate significant activity .
- Apoptosis Analysis : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptosis induction (e.g., 40% apoptosis at 10 μM in 48 hrs) .
- Target Identification : Perform molecular docking against mGlu4 (PDB: 4X7H) to predict allosteric modulation .
Q. How can computational methods predict its interaction with biological targets like mGlu4?
- Computational Workflow :
- Docking : Use AutoDock Vina to model ligand-receptor interactions. The tetrazole ring forms hydrogen bonds with Arg-78 and Lys-317 residues of mGlu4 .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB: -1.2) and CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
